molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1

6-Oxaspiro[4.5]decan-9-one

Cat. No. B1426894
M. Wt: 154.21 g/mol
InChI Key: JGPUWAQXCLTTBT-UHFFFAOYSA-N
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Patent
US08372879B2

Procedure details

At ambient temperature, 5 g of (E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine are added to a solution of 3.9 g of cyclopentanone in 11 ml of 2-butanol. The reaction mixture is stirred for 18 h at ambient temperature. The solvent is evaporated off and then the residue is taken up in 100 ml of diethyl ether. The mixture is cooled to −78° C. and then 1.9 ml of acetyl chloride are added slowly. The mixture is stirred for 10 min at −78° C. and then the reaction is stopped by adding 100 ml of a saturated solution of ammonium chloride. The resulting mixture is extracted with 200 ml of diethyl ether, and the organic phases are combined, and then dried over anhydrous sodium sulphate. The residue is chromatographed on silica gel (8/2 heptane/ethyl acetate). The residue is dissolved in 50 ml of methanol, and then 200 mg of palladium-on-charcoal at 10% are added. The reaction mixture is stirred for 2 hours under a hydrogen atmosphere. The reaction mixture is filtered and then the methanol is evaporated off. 600 mg of 6-oxaspiro[4.5]decan-9-one are obtained. Yield=18%.
[Compound]
Name
(E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1>CC(O)CC>[CH2:5]1[C:1]2([CH2:5][C:1](=[O:6])[CH2:2][CH2:3][O:6]2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
(E)-3-[(tert-butyl-dimethylsilanyloxy)buta-1,3-dienyl]dimethylamine
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
11 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −78° C.
ADDITION
Type
ADDITION
Details
1.9 ml of acetyl chloride are added slowly
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 min at −78° C.
Duration
10 min
ADDITION
Type
ADDITION
Details
by adding 100 ml of a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with 200 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (8/2 heptane/ethyl acetate)
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of methanol
ADDITION
Type
ADDITION
Details
200 mg of palladium-on-charcoal at 10% are added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2 hours under a hydrogen atmosphere
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1CCCC12OCCC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 16.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.